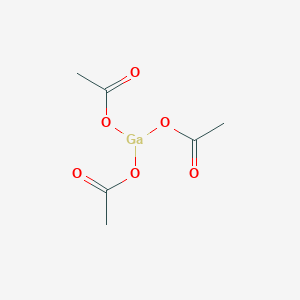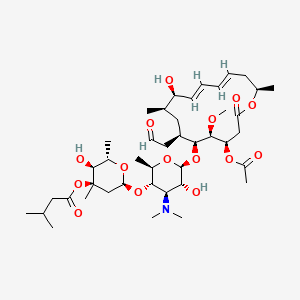
Josamycin,(S)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Josamycin is a macrolide antibiotic derived from the bacterium Streptomyces narbonensis. It is primarily used to treat various bacterial infections due to its broad-spectrum antimicrobial activity . Josamycin is particularly effective against gram-positive bacteria and some gram-negative bacteria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Josamycin is produced through fermentation by the bacterium Streptomyces narbonensis. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions to produce the antibiotic . The compound is then extracted and purified using various chromatographic techniques .
Industrial Production Methods
Industrial production of Josamycin involves large-scale fermentation processes. The bacterium Streptomyces narbonensis is grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are optimized to maximize yield . After fermentation, the antibiotic is extracted, purified, and formulated into various dosage forms such as tablets and capsules .
Analyse Chemischer Reaktionen
Types of Reactions
Josamycin undergoes several types of chemical reactions, including:
Oxidation: Josamycin can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in Josamycin.
Substitution: Josamycin can undergo substitution reactions, particularly at the hydroxyl and amino groups.
Common Reagents and Conditions
Common reagents used in the chemical reactions of Josamycin include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various metabolites and derivatives of Josamycin, which may have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Josamycin has a wide range of scientific research applications:
Chemistry: Josamycin is used as a model compound to study macrolide antibiotics and their chemical properties.
Medicine: Josamycin is used to treat respiratory tract infections, skin infections, and sexually transmitted infections.
Industry: Josamycin is used in the pharmaceutical industry for the development of new antibiotic formulations.
Wirkmechanismus
Josamycin exerts its effects by inhibiting bacterial protein synthesis. It binds reversibly to the 50S subunit of the bacterial ribosome, preventing the translocation of peptidyl-tRNA from the A-site to the P-site during translation . This action is primarily bacteriostatic but can be bactericidal at high concentrations . Josamycin tends to accumulate within leukocytes, which transport it to the site of infection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different spectrum of activity.
Clarithromycin: A macrolide antibiotic with improved acid stability and better oral absorption compared to Josamycin.
Azithromycin: Known for its extended half-life and broader spectrum of activity.
Uniqueness of Josamycin
Josamycin is unique due to its specific activity against certain bacterial strains and its ability to accumulate within leukocytes, enhancing its delivery to infection sites . Additionally, Josamycin has a relatively low incidence of gastrointestinal side effects compared to other macrolides .
Eigenschaften
Molekularformel |
C42H69NO15 |
|---|---|
Molekulargewicht |
828.0 g/mol |
IUPAC-Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-3-hydroxy-2,4-dimethyloxan-4-yl] 3-methylbutanoate |
InChI |
InChI=1S/C42H69NO15/c1-23(2)19-33(48)58-42(8)22-34(53-27(6)40(42)50)56-37-26(5)54-41(36(49)35(37)43(9)10)57-38-29(17-18-44)20-24(3)30(46)16-14-12-13-15-25(4)52-32(47)21-31(39(38)51-11)55-28(7)45/h12-14,16,18,23-27,29-31,34-41,46,49-50H,15,17,19-22H2,1-11H3/b13-12+,16-14+/t24-,25-,26-,27+,29+,30+,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1 |
InChI-Schlüssel |
UKNSBNVKSFTZOJ-NGVXBBESSA-N |
Isomerische SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC(=O)CC(C)C)N(C)C)O)CC=O)C)O |
Kanonische SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)OC(=O)CC(C)C)N(C)C)O)CC=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


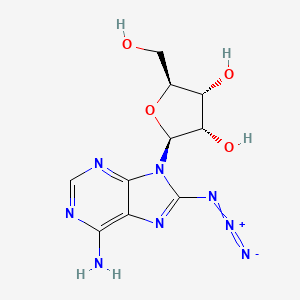
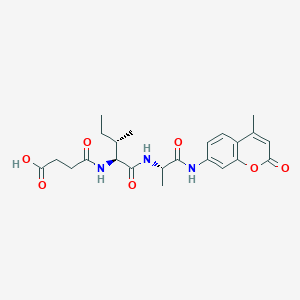
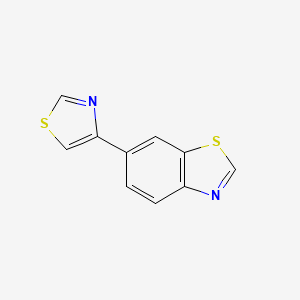
![4-[(2-Chloroethyl)amino]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B13830139.png)
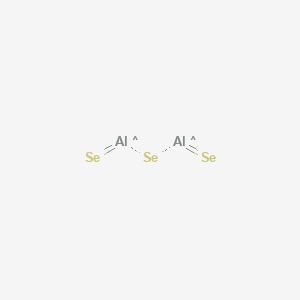
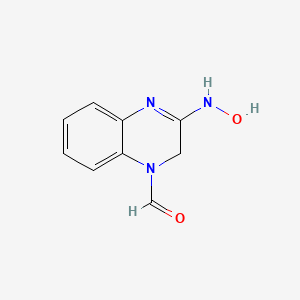
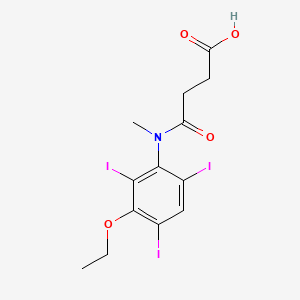
![Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate](/img/structure/B13830148.png)
![1-((3aR,3a1R,10a1R)-3a-ethyl-7-methoxy-2,3,3a,4,5,5a,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-6(3a1H)-yl)ethanone](/img/structure/B13830151.png)
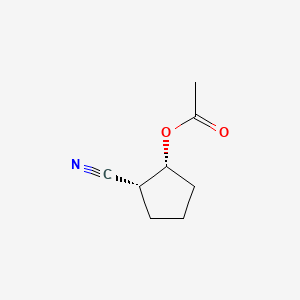
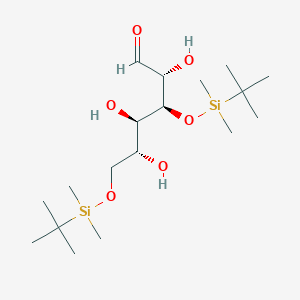
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium](/img/structure/B13830171.png)
![N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide](/img/structure/B13830189.png)
